REACTION_CXSMILES
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[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:8][C:9]([F:14])([F:13])[C:10](Cl)=[O:11]>>[F:8][C:9]([F:14])([F:13])[C:10]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)=[O:11]
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Name
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|
Quantity
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0.1 mol
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)O
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Name
|
|
Quantity
|
0.1 mol
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Type
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reactant
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Smiles
|
FC(C(=O)Cl)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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FC(C(=O)C1=CC=C(C=C1)O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |